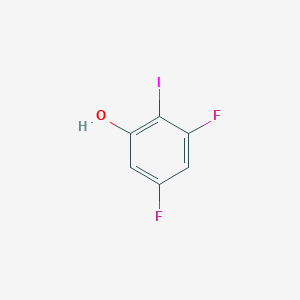
4-Bromo-3-(trifluoromethoxy)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(trifluoromethoxy)benzyl bromide is a chemical compound characterized by a benzene ring substituted with a bromine atom at the 4-position, a trifluoromethoxy group at the 3-position, and a benzyl bromide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-(trifluoromethoxy)benzyl bromide using bromine in the presence of a suitable catalyst.
Trifluoromethylation: Another method involves trifluoromethylation of 4-bromobenzyl bromide using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: Industrial production typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of these processes.
Types of Reactions:
Oxidation: Oxidation reactions can convert the benzyl bromide group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-(trifluoromethoxy)benzyl alcohol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromyl chloride; conditions include refluxing in an organic solvent.
Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether as a solvent.
Substitution: Reagents like ammonia or sodium hydroxide; conditions include heating in an aqueous or alcoholic solution.
Major Products Formed:
Oxidation: 4-Bromo-3-(trifluoromethoxy)benzaldehyde or 4-Bromo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-(Trifluoromethoxy)benzyl alcohol.
Substitution: 4-(Trifluoromethoxy)benzylamine or 4-(Trifluoromethoxy)benzyl ether.
Applications De Recherche Scientifique
4-Bromo-3-(trifluoromethoxy)benzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through its interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The exact mechanism depends on the context of its use and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
4-Bromo-3-(trifluoromethoxy)aniline
3-(Trifluoromethoxy)bromobenzene
3-Bromo-4-(trifluoromethoxy)benzamide
Uniqueness: 4-Bromo-3-(trifluoromethoxy)benzyl bromide is unique due to its combination of bromine and trifluoromethoxy groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWXGBVLOUFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl](/img/structure/B8064471.png)



